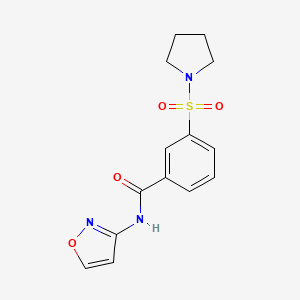![molecular formula C16H16BrNO B5694182 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as 4-Bromo-α,α-dimethylphenethylamine, is a chemical compound that is widely used in scientific research. This compound is a member of the phenethylamine family and is structurally similar to amphetamines. It has been found to have various biochemical and physiological effects, making it an important compound in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves its ability to act as a substrate for the monoamine transporters, particularly the dopamine transporter. This results in the increased release of dopamine and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. It has also been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in lab experiments is its structural similarity to amphetamines. This makes it a useful reference compound for studying the mechanisms of action of amphetamines and related compounds. However, one of the limitations of using this compound is its lower potency compared to amphetamines, which may limit its usefulness in certain studies.
Direcciones Futuras
There are several future directions for research involving 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone. One potential direction is to investigate its effects on other neurotransmitter systems, such as the serotonin system. Another potential direction is to study its effects on behavior and cognition, particularly in the context of addiction and drug abuse. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the condensation of 4-bromoacetophenone and 2,5-dimethylphenylamine in the presence of a base. The reaction takes place in a solvent, usually ethanol or methanol, and is generally carried out under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research as a tool to study the mechanisms of action of various drugs. It is commonly used as a reference compound in studies that aim to investigate the effects of amphetamines and related compounds on the central nervous system. It has been found to have similar effects to amphetamines, such as increasing the release of dopamine and norepinephrine, but with less potency.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUBRRKBUYIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)


![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)